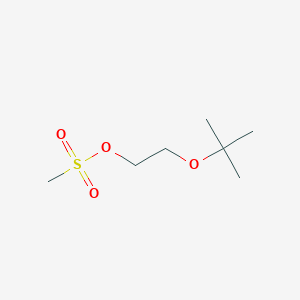2-Tert-butoxyethyl methanesulfonate
CAS No.: 235098-18-7
Cat. No.: VC2260266
Molecular Formula: C7H16O4S
Molecular Weight: 196.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 235098-18-7 |
|---|---|
| Molecular Formula | C7H16O4S |
| Molecular Weight | 196.27 g/mol |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate |
| Standard InChI | InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 |
| Standard InChI Key | BFRZAOBUTPYLEH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OCCOS(=O)(=O)C |
| Canonical SMILES | CC(C)(C)OCCOS(=O)(=O)C |
Introduction
Chemical Structure and Properties
Structural Information
2-Tert-butoxyethyl methanesulfonate, also known by its IUPAC name 2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate, possesses a well-defined chemical structure that contributes to its reactivity and applications . The compound features a linear arrangement with a tert-butoxy group at one end, connected through an ethyl chain to a methanesulfonate group at the opposite end.
Table 1: Structural Information of 2-Tert-butoxyethyl methanesulfonate
| Parameter | Value |
|---|---|
| Molecular Formula | C7H16O4S |
| SMILES | CC(C)(C)OCCOS(=O)(=O)C |
| InChI | InChI=1S/C7H16O4S/c1-7(2,3)10-5-6-11-12(4,8)9/h5-6H2,1-4H3 |
| InChIKey | BFRZAOBUTPYLEH-UHFFFAOYSA-N |
| CAS Number | 235098-18-7 |
| IUPAC Name | 2-[(2-methylpropan-2-yl)oxy]ethyl methanesulfonate |
| Molecular Weight | 196.27 g/mol |
The structural arrangement of this compound is particularly noteworthy for its methanesulfonate group, which serves as an excellent leaving group in nucleophilic substitution reactions. This characteristic makes the compound valuable in various synthetic processes, especially in pharmaceutical development.
Spectroscopic Data
Spectroscopic data provides crucial information for the identification and characterization of 2-Tert-butoxyethyl methanesulfonate in analytical contexts. The predicted collision cross section data for various adducts of this compound offers valuable parameters for analytical techniques such as ion mobility spectrometry.
Table 2: Predicted Collision Cross Section Data
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 197.08421 | 144.9 |
| [M+Na]+ | 219.06615 | 153.1 |
| [M+NH4]+ | 214.11075 | 151.0 |
| [M+K]+ | 235.04009 | 148.1 |
| [M-H]- | 195.06965 | 141.8 |
| [M+Na-2H]- | 217.05160 | 146.3 |
| [M]+ | 196.07638 | 145.5 |
| [M]- | 196.07748 | 145.5 |
These collision cross section values facilitate precise identification of the compound in complex mixtures and provide important parameters for quantitative analysis in scientific research . The data demonstrates how the compound interacts with different ions, offering insights into its behavior in mass spectrometry contexts.
Applications and Significance
Pharmaceutical Synthesis
One of the most significant applications of 2-Tert-butoxyethyl methanesulfonate is in pharmaceutical synthesis, where it serves as a valuable reagent in the development of new drugs. Its importance in this field stems from its ability to facilitate specific chemical reactions that enhance drug efficacy through controlled molecular modifications.
Synthetic Routes
Purification and Characterization
After synthesis, 2-Tert-butoxyethyl methanesulfonate would typically undergo purification processes to remove reaction byproducts and unreacted starting materials. Characterization methods such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy would then be employed to confirm the structure and purity of the compound.
The characterization data, including spectroscopic parameters like those presented in the collision cross section data table, provide essential information for confirming the identity and quality of the synthesized compound . These analytical methods ensure that the compound meets the required specifications for its intended applications.
Comparative Analysis
Relation to Other Methanesulfonate Compounds
The presence of the tert-butoxy group in 2-Tert-butoxyethyl methanesulfonate likely modifies its reactivity and selectivity in chemical reactions compared to other methanesulfonate compounds . This structural difference contributes to its specific applications in pharmaceutical synthesis and other fields.
Advantages in Synthetic Applications
Compared to other leaving groups used in synthetic chemistry, methanesulfonate groups offer several advantages, including good stability under various reaction conditions and excellent leaving group ability in nucleophilic substitution reactions . These properties make 2-Tert-butoxyethyl methanesulfonate particularly valuable in synthetic contexts requiring selective functionalization.
The methanesulfonate group's effectiveness as a leaving group has been demonstrated in various synthetic contexts, including the preparation of diastereoisomeric compounds as reported for related compounds like 2-(tert-butyl) cyclohexyl methanesulfonate . This characteristic highlights the utility of methanesulfonate compounds in stereoselective synthesis.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume